molecular formula C20H21N3O4 B8051937 4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid

4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid

Cat. No.: B8051937
M. Wt: 367.4 g/mol
InChI Key: PKTOOCFQDFTJFO-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,9S)-6-Oxo-11-(2-pyrimidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-5-yl]-4-(trifluoromethyl)benzamide
  • 3-[(1R,9S)-11-(1-Acetyl-4-piperidinyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-5-yl]benzonitrile

Uniqueness

4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid is unique due to its specific tricyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-6-15(19(25)26)16(7-12)21-20(27)22-9-13-8-14(11-22)17-3-2-4-18(24)23(17)10-13/h2-7,13-14H,8-11H2,1H3,(H,21,27)(H,25,26)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOOCFQDFTJFO-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(=O)N2C[C@H]3C[C@H](C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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